1-Hexylperylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24/c1-2-3-4-5-9-19-16-17-20-12-7-14-22-21-13-6-10-18-11-8-15-23(24(18)21)26(19)25(20)22/h6-8,10-17H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKZANGSIXEBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723704 | |
| Record name | 1-Hexylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143076-98-6 | |
| Record name | 1-Hexylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Hexylperylene and Its Extended Systems
Strategies for Bay-Alkylation of Perylene (B46583) Cores to Yield 1-Hexylperylene
The introduction of alkyl chains, such as a hexyl group, into the bay region (positions 1, 6, 7, and 12) of the perylene core is a key strategy to enhance the solubility of these otherwise poorly soluble polycyclic aromatic hydrocarbons. This improved solubility is crucial for their processing and application in organic electronics. Bay-alkylation disrupts the strong π-π stacking between perylene molecules, leading to increased solubility in common organic solvents while largely preserving the intrinsic photophysical properties of the perylene chromophore. gu.senih.gov
Anionic Cyclodehydrogenation Approaches
Anionic cyclodehydrogenation has been explored as a potential route for synthesizing 1-substituted perylene derivatives. nih.gov This method typically involves the reductive cyclization of substituted 1,1'-binaphthyl precursors. nih.govresearchgate.net Theoretical and experimental studies have investigated the mechanism of this reaction for preparing bay-substituted perylenes. nih.gov
The proposed mechanism suggests that the reaction proceeds through the formation of a binaphthyl dianion, rather than a radical anion. nih.gov This dianion, which has an open-shell diradical character, is believed to be the species that undergoes cyclization. nih.gov However, the success of this method is highly dependent on the nature of the substituent on the binaphthyl precursor. For instance, attempts to synthesize 1-alkoxy-substituted perylenes via this route have been unsuccessful because the corresponding radical anions tend to fragment, preventing the formation of the necessary dianion for cyclization. nih.gov In contrast, the synthesis of N,N-dimethylperylen-1-amine from the corresponding N-substituted 2-binaphthyl derivative has been achieved with a 49% yield using this methodology. nih.gov
Further research is needed to fully establish the synthetic utility of anionic cyclodehydrogenation for producing a wide range of bay-substituted perylenes, including this compound. nih.gov
Alkyllithium-mediated Functionalization
A more direct and commonly employed method for the synthesis of this compound is the alkyllithium-mediated functionalization of perylene. This approach involves the direct reaction of perylene with an alkyllithium reagent, such as n-hexyllithium (B1586676).
In a typical procedure, perylene is treated with n-hexyllithium in a solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, for instance, -30 °C. gu.se The slow addition of the alkyllithium reagent is crucial for controlling the reaction and achieving mono-alkylation at the bay position. This method provides a straightforward route to this compound, which can then be used as a building block for more complex structures. gu.se The introduction of the hexyl group at the bay position induces a twist in the perylene backbone, which effectively reduces π-π stacking and enhances solubility. gu.senih.gov
Oligomerization and Polymerization Techniques Utilizing this compound Units
The enhanced solubility of this compound makes it an excellent starting material for the synthesis of larger, extended perylene systems, such as oligomers and polymers. These materials are of great interest for applications in organic electronics and photovoltaics.
Scholl Reaction for Extended Perylene Systems (e.g., Dihexylquaterrylene)
The Scholl reaction is an oxidative cyclodehydrogenation reaction that is widely used to couple aromatic compounds and create larger polycyclic aromatic hydrocarbons. wikipedia.orgnih.govnih.gov This reaction has been successfully applied to couple two units of this compound to form dihexylquaterrylene. gu.senih.gov
In a representative synthesis, this compound is dissolved in a solvent such as dichloromethane (B109758) (DCM) and treated with a strong acid, like trifluoromethanesulfonic acid (CF3SO3H), and an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). gu.se The reaction can lead to the formation of several regioisomers, as the coupling can occur on both short sides of the perylene molecule. nih.govchalmers.se However, NMR characterization has confirmed that the major product is 1,1'-dihexylquaterrylene. nih.govchalmers.se The increased solubility of dihexylquaterrylene, compared to its unsubstituted counterpart, allows for its characterization by techniques like NMR. nih.govchalmers.se
The Scholl reaction is a powerful tool for creating extended, soluble rylene-based chromophores, which have potential applications in near-infrared (NIR) emissive materials. gu.se
Table 1: Synthesis of Dihexylquaterrylene via Scholl Reaction
| Starting Material | Reagents | Product | Key Feature | Reference |
| This compound | CF3SO3H, DDQ in DCM | Dihexylquaterrylene | Increased solubility allows for NMR characterization | gu.senih.gov |
Polymerizable Derivatives of Hexylated Perylenes
Hexylated perylenes can be further functionalized to create polymerizable derivatives. These monomers can then be incorporated into conjugated polymers for use in a variety of electronic devices. For example, a "double-cable" polymer for photovoltaic applications has been synthesized, which incorporates a hexylated perylene diimide unit. electrochemsci.org The synthesis involved the preparation of N-9'-[N-(1-undecyldodecyl)-N'-(6-hexyl)perylene-3,4,9,10-tetracarboxylic diimide]-2,7-dibromocarbazole, which was then polymerized using a Stille coupling reaction. electrochemsci.org
Furthermore, fullerene derivatives containing a hexyl perylene moiety have been synthesized for use as n-type materials in organic solar cells. nih.gov These examples demonstrate the versatility of hexylated perylenes as building blocks for creating complex, functional macromolecules. Research in this area continues to explore new ways to incorporate hexylated perylenes into polymers to tailor their electronic and optical properties. tu-chemnitz.deniist.res.in
Regioselective Functionalization Techniques at Perylene Core Positions
While bay-alkylation is a key strategy for improving solubility, regioselective functionalization at other positions of the perylene core is crucial for fine-tuning the optoelectronic properties of perylene-based materials. rylene-wang.comkyoto-u.ac.jp Various methods have been developed to achieve regioselective substitution at the bay (1,6,7,12) and non-bay (2,5,8,11) positions of the perylene core.
For perylene diimides (PDIs), a versatile building block, tetrabromotetrachloro-perylene-3,4:9,10-tetracarboxylic acid dianhydride (Br4Cl4-PTCDA), has been used to achieve regioselective functionalization at the non-bay positions. zendy.io This allows for the synthesis of a series of 1,6,7,12-tetrachloro-2,5,8,11-tetrasubstituted perylene diimides with tailored optoelectronic properties. rylene-wang.com
Ruthenium-catalyzed C-H bond activation has also been employed for the direct and selective alkylation of the 2,5,8,11-positions of perylene bisimides. kyoto-u.ac.jp This method provides a straightforward way to introduce alkyl chains at these specific positions, which can significantly influence the solid-state properties of the materials. kyoto-u.ac.jp
Furthermore, sequential functionalization strategies have been developed to synthesize perylene bisimides with multiple different substituents at specific bay positions. researchgate.net For instance, a highly regiospecific 7-mono- and 7,12-di-phenoxy bay-substitution has been achieved on a 1,6,7,12-tetrachloroperylene monoimide diester precursor. researchgate.net These advanced synthetic techniques provide a high degree of control over the molecular architecture of perylene-based materials, enabling the synthesis of tailor-made compounds for specific applications. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 Hexylperylene Systems
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Architecturesnih.gov
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 1-hexylperylene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the covalent structure, substitution pattern, and conformation of the hexyl chain.
In ¹H NMR spectroscopy, the aromatic protons on the perylene (B46583) core are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons are highly sensitive to the position of the hexyl substituent. The protons of the hexyl chain will resonate in the upfield region (δ 0.8-3.0 ppm). The methylene (B1212753) group directly attached to the perylene ring (α-CH₂) would be the most deshielded among the alkyl protons, while the terminal methyl group (ω-CH₃) would be the most shielded. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. usp.br The sp²-hybridized carbons of the perylene core typically resonate between δ 120-140 ppm. The attachment of the alkyl group causes a notable shift in the signal of the substituted carbon. The sp³-hybridized carbons of the hexyl chain appear in the upfield region (δ 14-40 ppm). hmdb.cachemicalbook.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for perylene and alkyl-substituted aromatic compounds.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Perylene Aromatic Protons | 7.0 - 8.5 | 120 - 140 |
| Hexyl α-CH₂ | 2.5 - 3.0 | 35 - 40 |
| Hexyl β, γ, δ, ε-CH₂ | 1.2 - 1.8 | 22 - 32 |
| Hexyl ω-CH₃ | 0.8 - 1.0 | ~14 |
Advanced UV-Visible and Near-Infrared Absorption Spectroscopy for Electronic Transitionsresearchgate.netaip.orgresearchgate.net
The electronic properties of this compound are primarily investigated using UV-Visible (UV-Vis) and Near-Infrared (NIR) absorption spectroscopy. The spectrum is dominated by the strong π-π* transitions of the large, conjugated perylene core. Unsubstituted perylene in solution exhibits a characteristic absorption profile in the visible region with distinct vibronic bands. aip.org The most prominent of these are typically observed around 438 nm, 412 nm, and 390 nm, corresponding to the 0-0, 0-1, and 0-2 vibrational transitions of the S₀→S₁ electronic transition. aip.org
The introduction of a hexyl group at the 1-position is expected to cause a slight bathochromic (red) shift in these absorption peaks due to the electron-donating inductive effect of the alkyl chain. This substitution can also lead to a broadening of the absorption bands. aip.org In the solid state or in aggregates, intermolecular interactions (e.g., π-stacking) can cause more significant spectral shifts and broadening compared to the monomeric state in a dilute solution. acs.org
Table 2: Typical UV-Vis Absorption Data for Perylene Systems
| Compound | Solvent/State | Absorption Maxima (λmax, nm) | Transition |
| Perylene | Chloroform | 438, 412, 390 | S₀→S₁ (π-π) |
| Perylene Derivative | THF | 436, 410 | S₀→S₁ (π-π) researchgate.net |
| Nitroperylene Derivative | THF | 483, 455 | S₀→S₁ (π-π) researchgate.net |
| Perylene Diimide (PDI) | Solution | 526, 490, 458 | S₀→S₁ (π-π) dergipark.org.tr |
Photoluminescence and Fluorescence Emission Spectroscopy for Excited State Characterizationresearchgate.netaip.orgresearchgate.net
Photoluminescence (PL) and fluorescence spectroscopy are powerful techniques for characterizing the excited states of this compound. ossila.com Upon excitation into its absorption bands, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and then emits a photon to return to the ground state (S₀). Perylene and its derivatives are known for their high fluorescence quantum yields. mdpi.com
The fluorescence emission spectrum of a dilute solution of this compound is expected to be a near mirror image of its absorption spectrum. dergipark.org.tr The emission will show a similar vibronic structure, with corresponding peaks shifted to longer wavelengths (a Stokes shift). For instance, perylene derivatives show characteristic emission peaks that match their absorption bands. dergipark.org.tr The exact emission wavelengths and the quantum yield can be influenced by the solvent polarity and the presence of intermolecular interactions. evidentscientific.com In aggregated forms, fluorescence may be quenched or shifted to much longer wavelengths (excimer emission) depending on the solid-state packing. mdpi.com
Table 3: Typical Photoluminescence Emission Data for Perylene Systems
| Compound/System | Excitation Wavelength (nm) | Emission Maxima (λem, nm) | Notes |
| Perylene Diimide (PDI) | ~490 | 540, 576, 624 | Mirror image of absorption dergipark.org.tr |
| Nitroperylene Derivative | Not specified | 512 | Green emission in THF researchgate.net |
| PDI Derivative (PDI-1) | Not specified | ~550, ~600 | Emission from amorphous film chemrxiv.org |
X-ray Diffraction Analysis for Solid-State Packing and Supramolecular Structuresaip.orgrsc.org
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of molecules in the solid state. malvernpanalytical.compdx.edu For this compound, XRD analysis of single crystals would reveal precise bond lengths, bond angles, and the conformation of the hexyl chain relative to the planar perylene core. Crucially, it elucidates the intermolecular packing motifs, such as π-stacking distance and slip angles, which govern the material's bulk electronic and optical properties. retsch.comoptimech.co.nz
Perylene derivatives are well-known for forming ordered supramolecular structures driven by π-π interactions. mdpi.comscilit.com The presence of the flexible hexyl chain in this compound can influence this packing. The alkyl chain can sterically hinder a perfectly cofacial π-stack, potentially promoting a slipped-stack or herringbone arrangement. rsc.org These chains can also form their own ordered domains through van der Waals interactions, leading to complex hierarchical structures. rsc.org Powder XRD can be used to identify the crystalline phases and determine lattice parameters for polycrystalline samples. scielo.br
Table 4: Common Supramolecular Arrangements in Perylene Derivatives
| Aggregate Type | Molecular Orientation | Spectroscopic Signature | Reference |
| H-aggregate | Cofacial (face-to-face) | Blue-shifted absorption, often fluorescence-quenched | mdpi.com |
| J-aggregate | Head-to-tail | Red-shifted absorption, strong fluorescence | mdpi.com |
| Slipped-Stack | Offset face-to-face | Promotes charge transport | rsc.org |
Time-Resolved Spectroscopic Techniques for Photophysical Dynamicsresearchgate.netspiedigitallibrary.org
Time-resolved spectroscopic techniques, such as femtosecond transient absorption (fs-TA) spectroscopy, are employed to monitor the fate of the excited state of this compound on ultrafast timescales. mdpi.comlibretexts.org After photoexcitation with a short laser pulse, a second probe pulse monitors the changes in absorption of the sample as a function of time delay.
A typical transient absorption spectrum of a perylene derivative reveals several key features:
Ground-State Bleaching (GSB): A negative signal (increased transmission) at wavelengths corresponding to the ground-state absorption, due to the depletion of the S₀ state. chemrxiv.org
Stimulated Emission (SE): A negative signal at wavelengths corresponding to the fluorescence emission, as the probe pulse stimulates the S₁→S₀ transition. aps.org
Excited-State Absorption (ESA): A positive signal (induced absorption) at different wavelengths, corresponding to the absorption of a photon by the excited molecule (S₁→Sₙ transition). aps.org
By tracking the decay of these signals, one can determine the lifetimes of the excited states and identify competing relaxation pathways, such as intersystem crossing to the triplet state, or the formation of excimers or charge-transfer states in aggregates. aip.orgnih.gov These dynamics often occur on picosecond to nanosecond timescales. aip.orgchemrxiv.org
Table 5: Typical Transient Species and Lifetimes in Perylene Systems
| Transient Species/Process | Spectroscopic Signature | Typical Timescale | Reference |
| Singlet Excited State (S₁) | GSB, SE, ESA | 100s of ps to ns | chemrxiv.org |
| Excimer Formation | Broad, red-shifted ESA/SE | ps | mdpi.com |
| Charge-Transfer (CT) State | Absorption features of radical ions | ps to ns | aip.org |
Vibrational Spectroscopies (FT-IR, Raman) for Structural Features and Intermolecular Interactionsaip.orgresearchgate.netresearchgate.net
Vibrational spectroscopies, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a fingerprint of the molecular structure of this compound. These techniques probe the vibrational modes of the molecule. irdg.org
FT-IR Spectroscopy: In the FT-IR spectrum, characteristic absorption bands would arise from:
Aromatic C-H stretching (~3050 cm⁻¹) and C=C stretching (~1600 cm⁻¹) from the perylene core.
Aliphatic C-H stretching from the hexyl chain, which are typically strong and appear in the 2850-2960 cm⁻¹ region.
Aliphatic C-H bending modes around 1465 cm⁻¹ and 1375 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, conjugated π-system. The Raman spectrum of this compound would be dominated by strong signals from the in-plane C=C and C-C stretching modes of the perylene core, typically found in the 1300-1600 cm⁻¹ range. aip.orgspiedigitallibrary.org Changes in the positions and widths of these peaks can indicate the degree of intermolecular interaction and molecular ordering in the solid state. spiedigitallibrary.org
Table 6: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
| Aromatic C-H Stretch | ~3050 | FT-IR |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR |
| Aromatic C=C Stretch | 1580 - 1610 | Raman, FT-IR |
| Perylene Ring Modes | 1300 - 1400 | Raman |
| Aliphatic C-H Bend | 1465, 1375 | FT-IR |
Electronic Structure and Photophysical Mechanisms in 1 Hexylperylene and Its Assemblies
Elucidation of Molecular Orbitals (HOMO-LUMO) and Energy Levels
The electronic properties of perylene (B46583) and its derivatives, including 1-hexylperylene, are fundamentally governed by their molecular orbital structure, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical characteristics. ossila.comwikipedia.org
In perylene compounds, the HOMO and LUMO are of π-π* character. imaging.org The HOMO level is associated with the molecule's ability to donate an electron (oxidation potential), while the LUMO level relates to its ability to accept an electron (reduction potential). ossila.com For the parent perylene (C₂₀H₁₂), the HOMO and LUMO energy levels have been reported, providing a baseline for understanding its derivatives. nist.gov For instance, calculations on α-perylene single crystals place the HOMO at approximately -5.03 eV and the LUMO at -3.10 eV. researchgate.net The ionization energy, which is related to the HOMO level, has been measured to be 6.1 eV ± 0.1 eV for α-perylene single crystals. nist.gov
The introduction of substituents, such as the hexyl group in this compound, can influence these energy levels. Alkyl chains are generally considered to have a minor electronic effect but can impact the solid-state packing and intermolecular interactions, which in turn affect the electronic properties of the material. mdpi.com The primary absorption band in the visible region for perylene derivatives corresponds to the HOMO to LUMO transition. nist.gov This transition is responsible for their characteristic color and fluorescence. acs.org
The table below presents a summary of key electronic properties for perylene and related structures, derived from various experimental and computational studies.
| Property | Value | Compound | Reference |
| HOMO Energy | -5.03 eV | Perylene | researchgate.net |
| LUMO Energy | -3.10 eV | Perylene | researchgate.net |
| Ionization Energy | 6.1 ± 0.1 eV | α-Perylene Single Crystal | nist.gov |
| Work Function | 4.8 ± 0.1 eV | α-Perylene Single Crystal | nist.gov |
Exciton (B1674681) Dynamics and Energy Transfer Pathways in Perylene-Based Systems
Upon photoexcitation, perylene-based systems exhibit complex exciton dynamics, including energy transfer between molecules. These processes are crucial for applications in areas like organic photovoltaics and light-emitting diodes.
Förster and Dexter Energy Transfer Mechanisms
Energy transfer between a photoexcited donor molecule and a ground-state acceptor molecule can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. rsc.org
Förster Resonance Energy Transfer (FRET) is a non-radiative process mediated by long-range dipole-dipole coupling between the donor and acceptor. rsc.orgpicoquant.com Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the two molecules (scaling with R⁻⁶ for molecular complexes), and their relative transition dipole orientation. rsc.orgleica-microsystems.com FRET is a through-space interaction and does not require physical contact or orbital overlap between the donor and acceptor. rsc.org In perylene-based systems, FRET can be a dominant energy transfer pathway, especially in donor-acceptor dyads where the components are held at a fixed distance. rsc.org For perylene-functionalized graphene, a very efficient Förster energy transfer rate has been calculated, highlighting the strength of this mechanism. nih.gov
Dexter energy transfer is a short-range process that requires the overlap of molecular orbitals between the donor and acceptor, involving a simultaneous exchange of two electrons. rsc.org The probability of Dexter transfer decreases exponentially with the distance between the donor and acceptor. rsc.org Due to the requirement of orbital overlap, this mechanism is often less significant than FRET in systems where molecules are not in close contact. nih.govcsic.es In some perylene-based systems, the Dexter transfer mechanism is found to be negligibly small compared to Förster coupling. nih.govacs.org
The relative orientation of the perylene molecules significantly influences which energy transfer mechanism prevails. gu.se
Singlet-Triplet Energy Gap Analysis
The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is a crucial parameter that governs the efficiency of intersystem crossing (ISC), the non-radiative process that populates the triplet state. A smaller singlet-triplet energy gap generally facilitates ISC. sci-hub.se
In many perylene derivatives, particularly the unsubstituted ones, the fluorescence quantum yields are high, close to unity, indicating that ISC is an inefficient process. rsc.org This is attributed to a relatively large S₁-T₁ energy gap and weak spin-orbit coupling. sci-hub.se However, structural modifications, such as introducing steric hindrance at the bay positions of the perylene core, can cause twisting of the aromatic plane. sci-hub.sersc.org This distortion can enhance spin-orbit coupling, leading to more efficient ISC and population of the triplet state. sci-hub.sersc.org
For example, certain twisted perylene bisimide (PBI) derivatives have been shown to have higher T₁ energy levels (e.g., 1.48–1.56 eV) compared to the planar parent PBI (1.20 eV), along with efficient ISC. sci-hub.se This enhanced ISC is attributed to increased spin-orbit coupling matrix elements for the S₁→T₁ and S₁→T₂ transitions. sci-hub.se
Exciton Delocalization Phenomena in Aggregates
In the solid state or in concentrated solutions, perylene derivatives can form aggregates through π-π stacking interactions. researchgate.net In these aggregates, the excitation is no longer localized on a single molecule but can be delocalized over several molecules, forming an exciton. nih.gov The extent of this delocalization is determined by the strength of the electronic coupling between the molecules. nih.govacs.org
The nature of the exciton coupling depends on the relative orientation of the molecules within the aggregate, leading to two main types of aggregates: H-aggregates and J-aggregates. aip.org
H-aggregates: Characterized by a side-by-side (sandwich-like) arrangement of the molecular transition dipoles. This leads to a blue-shift in the absorption spectrum compared to the monomer. aip.org
J-aggregates: Characterized by a head-to-tail arrangement of the transition dipoles, resulting in a red-shifted absorption spectrum. aip.org J-aggregates often exhibit narrow absorption bands and high fluorescence quantum yields. worldscientific.comscispace.com
A bay-alkylated quaterrylene, formed by coupling two this compound units, has been shown to form J-aggregates. nih.govacs.org In these aggregates, the exciton was found to be delocalized over approximately six molecules. nih.gov This delocalization can lead to a phenomenon known as superradiance and can counteract the energy gap law, resulting in enhanced emission even in the near-infrared region. gu.senih.gov The formation of a delocalized exciton in strongly interacting donor materials can also open up new pathways for charge carrier generation. nanoge.org
Aggregation-Induced Emission and Quenching Mechanisms
The fluorescence properties of perylene derivatives are strongly influenced by aggregation. While many planar aromatic molecules suffer from aggregation-caused quenching (ACQ), where fluorescence is diminished in the aggregated state, some systems can exhibit the opposite effect, known as aggregation-induced emission (AIE). sci-hub.se
In the context of perylene derivatives, aggregation typically leads to fluorescence quenching. researchgate.netrsc.org This quenching can occur through several pathways facilitated by the close proximity of molecules in an aggregate, including:
Non-radiative relaxation: Energy is dissipated as heat. aip.org
Intersystem crossing (ISC): Enhanced ISC can populate non-emissive triplet states. aip.org
Singlet fission: A singlet exciton splits into two triplet excitons. aip.org
The formation of excimers (excited dimers) with strong intermolecular coupling is a common cause of red-shifted, broad, and often weak emission in perylene aggregates. worldscientific.com
However, the concept of AIE, where emission is enhanced upon aggregation, has been demonstrated in various molecular systems. sci-hub.seub.eduresearchgate.net This is often achieved by designing molecules with twisted structures that restrict intramolecular rotations in the aggregated state, thus blocking non-radiative decay channels and promoting radiative decay. sci-hub.se While classic perylene derivatives are prone to quenching, specific structural modifications can lead to AIE characteristics. For instance, introducing bulky substituents can prevent the close face-to-face π-stacking that leads to quenching and instead force an arrangement that is emissive. rsc.org By controlling the aggregation behavior, for example through host-guest chemistry, the quenched fluorescence of perylene diimides in the solid state can be rescued. rsc.org
Aggregated perylene derivatives have also been utilized as broad-spectrum quenchers for fluorescent bioassays, taking advantage of their high quenching efficiency. nih.gov The quenching can be modulated by external stimuli, as seen in sensors where urea (B33335) hydrolysis induces aggregation and subsequent fluorescence quenching of a functionalized perylene diimide. rsc.org
Influence of Molecular Conformation and Steric Hindrance on Electronic Properties
The conformation of perylene derivatives, particularly the degree of twisting in the perylene core, has a profound impact on their electronic and photophysical properties. sci-hub.sersc.org The introduction of substituents, especially in the "bay region" of the perylene molecule, can induce significant steric hindrance. mdpi.comsci-hub.se
This steric hindrance forces the perylene skeleton to twist out of planarity. sci-hub.se For example, in some PBI derivatives fused with other aromatic moieties at the bay position, twist angles of 32-34° have been observed. sci-hub.se Such a distortion of the π-conjugated framework has several important consequences:
Enhanced Intersystem Crossing: The twisted geometry can increase spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state. This is a key strategy for developing heavy-atom-free triplet photosensitizers. sci-hub.sersc.org
Modified Absorption and Emission: The twisting of the perylene core alters the HOMO and LUMO energy levels and can lead to shifts in the absorption and emission spectra. sci-hub.se
Solubility and Aggregation Behavior: Bay-alkylation, such as in this compound, can increase the solubility of the compound by disrupting the efficient π-π stacking that is common in planar perylene derivatives. gu.senih.gov This altered aggregation behavior directly influences the photophysical properties of the material in the solid state. acs.org While the perylene skeleton itself is planar in some crystal structures of derivatives, the substituents can be significantly twisted relative to this plane. acs.org
The table below summarizes the effect of molecular conformation on the properties of perylene derivatives.
| Feature | Consequence | Reference |
| Bay-region substitution | Induces steric hindrance and twisting of the perylene core. | mdpi.comsci-hub.se |
| Twisted Perylene Core | Enhances spin-orbit coupling and intersystem crossing (ISC). | sci-hub.sersc.org |
| Twisted Perylene Core | Alters HOMO-LUMO energy levels, shifting absorption/emission spectra. | sci-hub.se |
| Bay-alkylation | Increases solubility and modifies aggregation behavior. | gu.senih.gov |
Solvent-Mediated Photophysical Response
The photophysical properties of aromatic molecules like perylene and its derivatives are intricately linked to their surrounding solvent environment. The interaction between the solute molecule and the solvent can significantly alter the energies of the electronic ground and excited states, leading to changes in absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. This phenomenon, known as solvatochromism, provides a powerful tool to understand the electronic structure of molecules in their excited states. nih.govwikipedia.org
The introduction of substituents onto the perylene core, as in this compound, can modulate these solvent-solute interactions. While the hexyl group is a non-polar alkyl chain and is expected to have a minimal electronic effect on the perylene chromophore, it enhances solubility in a variety of organic solvents, facilitating the study of its intrinsic photophysical properties in different environments. mdpi.comacs.org For more complex perylene derivatives, the nature of the substituent and its position on the aromatic core dramatically influence the solvent-mediated photophysical response.
Influence of Solvent Polarity on Absorption and Emission Spectra
The effect of solvent polarity on the electronic spectra depends heavily on the change in the molecule's dipole moment upon photoexcitation.
Perylene and Simple Alkylperylenes: For unsubstituted perylene, the absorption and emission spectra are not significantly affected by the medium's polarity. ustc.edu.cn This indicates that the dipole moments of the ground and first excited singlet states are similar. A similar behavior would be anticipated for this compound, where the primary role of the alkyl chain is to improve solubility rather than to induce significant charge redistribution.
Perylene Derivatives with Charge-Transfer Character: In contrast, perylene derivatives bearing electron-donating or electron-withdrawing groups can exhibit strong solvatochromism. For instance, amino-substituted perylene monoimides display significant solvatochromic shifts in both absorption and emission spectra. nih.gov A remarkable case is N-(2,5-di-tert-butylphenyl)-9-pyrrolidinoperylene-3,4-dicarboximide, where both spectra undergo large shifts with solvent polarity, yet the Stokes shift (the energy difference between the absorption and emission maxima) remains almost constant. This has been attributed to an exceptionally large and solvent-dependent ground-state dipole moment. nih.gov Similarly, 1-(N,N-dialkylamino)perylene bisimides exhibit a unique charge-transfer emission in the near-infrared region, the peak wavelength of which is strongly dependent on the solvent. mdpi.com
The following table illustrates the solvatochromic shifts observed for a nitro-substituted perylene derivative, highlighting the pronounced effect of solvent polarity on its absorption and emission maxima.
| Solvent | Polarity Function (Δf) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |
| Cyclohexane | 0 | 432 | 512 |
| Toluene | 0.013 | 434 | 530 |
| Dichloromethane (B109758) | 0.217 | 438 | 580 |
| Acetonitrile | 0.305 | 437 | 605 |
| Methanol | 0.309 | 432 | 620 |
| Data compiled from studies on Nitroperylene. unige.chacs.org |
Solvent Effects on Fluorescence Quantum Yield and Lifetime
The solvent environment can open up or suppress non-radiative decay pathways, thereby affecting the fluorescence quantum yield (Φ_f_) and the excited-state lifetime (τ_f_).
For many perylene derivatives, the fluorescence quantum yield is near unity in nonpolar solvents, indicating that fluorescence is the dominant decay pathway for the excited singlet state. acs.orgresearchgate.net However, in polar solvents, new decay channels can become accessible.
In the case of nitroperylene (NPe), the fluorescence quantum yield drops dramatically as solvent polarity increases. In nonprotic solvents, the main decay route is internal conversion (IC), which is influenced by both solvent viscosity and polarity. unige.chacs.org In protic solvents, the formation of hydrogen bonds can further shorten the excited-state lifetime and quench fluorescence. unige.chacs.org
The table below summarizes the fluorescence quantum yield and lifetime of nitroperylene in solvents of varying polarity.
| Solvent | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ_f_) [ps] |
| Cyclohexane | 0.15 | 1100 |
| Toluene | 0.045 | 300 |
| Dichloromethane | 0.007 | 75 |
| Acetonitrile | 0.005 | 105 |
| Methanol | < 0.001 | 16 |
| Data compiled from studies on Nitroperylene. unige.chacs.org |
Supramolecular Assembly and Nanostructure Formation of 1 Hexylperylene Derivatives
Principles of Self-Assembly in Hexylated Perylene (B46583) Systems
The self-assembly of 1-hexylperylene and its derivatives is a spontaneous process where individual molecules organize into stable, ordered structures. This phenomenon is governed by a delicate balance of non-covalent interactions. The primary driving force is the strong π-π stacking interaction between the large, aromatic perylene cores. These interactions encourage the molecules to stack on top of one another, forming columnar aggregates.
The hexyl chains attached to the perylene core play a crucial role in modulating this assembly. These aliphatic chains introduce van der Waals interactions and hydrophobic effects, particularly in polar solvents. sigmaaldrich.comsaskoer.ca The interplay between the π-π stacking of the aromatic cores and the weaker, but significant, interactions of the hexyl chains dictates the final morphology and stability of the supramolecular structures. The self-assembly process is often carried out in solution or at interfaces, which provides the necessary mobility for the molecular components to arrange themselves into thermodynamically favorable, ordered aggregates. bris.ac.uk
Formation and Characterization of J-Aggregates and H-Aggregates
A key aspect of perylene derivative self-assembly is the formation of distinct types of molecular aggregates known as J-aggregates and H-aggregates. These aggregates are differentiated by the specific geometric arrangement of the chromophores and their resulting photophysical properties, which can be readily identified using UV-visible absorption spectroscopy.
H-Aggregates are characterized by a parallel, face-to-face (or side-by-side) stacking of the perylene molecules. pradeepresearch.org In this arrangement, the transition dipole moments of the individual molecules are aligned, leading to strong excitonic coupling. According to exciton (B1674681) theory, this results in a hypsochromic shift, or a "blue-shift," in the absorption spectrum compared to the monomeric (non-aggregated) form. pradeepresearch.orguqam.ca H-aggregates are often associated with low fluorescence quantum yields. pradeepresearch.org
J-Aggregates , named after E. E. Jelley, feature a head-to-tail arrangement of the perylene molecules, often with a significant slip angle between adjacent chromophores. pradeepresearch.org This slipped-stack arrangement leads to a different excitonic coupling of the transition dipole moments, resulting in a bathochromic shift, or a "red-shift," of the absorption band to longer wavelengths. pradeepresearch.orguqam.ca J-aggregates are typically characterized by a sharp, intense absorption band and often exhibit high fluorescence quantum yields. researchgate.net
The formation of either J- or H-aggregates can be influenced by several factors, including the specific molecular structure, solvent polarity, temperature, and concentration. pku.edu.cn For instance, a change in solvent can alter the balance of forces, favoring one aggregation pathway over the other. pku.edu.cn Temperature-dependent studies often reveal transitions between these aggregate states, providing insight into their relative thermodynamic stabilities. nih.govpku.edu.cn
Table 1: Spectroscopic Properties of H- and J-Aggregates
| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Typical Fluorescence Yield |
|---|---|---|---|
| H-Aggregate | Face-to-Face (Parallel) | Blue-shift (Hypsochromic) | Low |
| J-Aggregate | Head-to-Tail (Slipped) | Red-shift (Bathochromic) | High |
This table provides a generalized comparison based on established principles of molecular exciton theory. pradeepresearch.orguqam.caresearchgate.net
Design and Fabrication of Controlled Perylene Nanostructures
The ability to control the self-assembly of this compound derivatives allows for the fabrication of a variety of well-defined nanostructures, which is crucial for their integration into functional devices.
Solution-based methods are the most common and versatile approaches for creating perylene nanostructures. These techniques rely on changing the solvent environment to induce aggregation and assembly. A typical method involves dissolving the this compound derivative in a "good" solvent, where it exists as monomers, and then introducing a "poor" solvent (also known as an anti-solvent). This change in solvent quality reduces the solubility of the perylene derivative, triggering a cooperative self-assembly process to form nanostructures like nanofibers, nanobelts, or vesicles. nih.govresearchgate.net
The morphology of the resulting nanostructures can be precisely controlled by tuning various experimental parameters:
Solvent Composition: The ratio of the good solvent to the poor solvent affects the rate of aggregation and the final structure. pku.edu.cn
Concentration: The initial concentration of the perylene derivative can influence the size and type of aggregates formed. pku.edu.cn
Temperature: Temperature affects both the solubility of the molecule and the thermodynamics of the assembly process, allowing for thermal annealing of the nanostructures. nih.gov
Additives: The introduction of other molecules or ions can template or direct the assembly process. mdpi.com
Techniques such as cryo-transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) are essential for visualizing and characterizing the morphology of these self-assembled nanostructures. nih.govnih.gov
For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), controlling the morphology of this compound derivatives in the solid state is paramount. The arrangement of molecules within a thin film, known as molecular packing, directly influences the material's charge transport properties. ktu.edu
Thin films are typically fabricated using solution-based techniques like spin-coating, drop-casting, or dip-coating. The evaporation rate of the solvent during film formation is a critical parameter that can be controlled to influence the degree of crystallinity and the orientation of the resulting nanostructures. ktu.edu A slower evaporation rate generally allows more time for molecules to organize into well-ordered, crystalline domains, which is beneficial for efficient charge transport.
Solution-Based Self-Assembly Methodologies
Intermolecular Interactions Governing Supramolecular Order
The formation of ordered supramolecular assemblies from this compound derivatives is dictated by a hierarchy of non-covalent intermolecular forces. sigmaaldrich.comkhanacademy.org
π-π Stacking: This is the strongest and most dominant interaction, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the large, planar perylene cores. This force drives the formation of one-dimensional columnar stacks and is fundamental to the electronic properties of the resulting assemblies. mdpi.com
Hydrophobic Interactions: In aqueous or highly polar environments, the nonpolar hexyl chains are repelled by the solvent. This hydrophobic effect forces the perylene molecules to aggregate, minimizing the contact between the alkyl chains and the polar solvent, thus providing an additional driving force for self-assembly. saskoer.ca
Solvophobic Effects: More generally, the interaction of the entire molecule with the solvent environment governs the assembly process. In a given solvent, if the solute-solute and solvent-solvent interactions are more favorable than the solute-solvent interactions, self-assembly will occur.
The precise balance of these forces determines whether J- or H-aggregates form and dictates the morphology of the resulting nanostructures, from simple fibers to complex hierarchical systems. researchgate.net Molecular dynamics simulations are increasingly used to model these interactions and predict the resulting supramolecular structures. rsc.orgnih.gov
Table 2: Key Intermolecular Interactions in Hexylperylene Assembly
| Interaction Type | Description | Role in Assembly |
|---|---|---|
| π-π Stacking | Attraction between aromatic perylene cores. | Primary driving force for columnar stacking. |
| Van der Waals | Weak forces between hexyl chains. | Fine-tunes intermolecular spacing and stabilizes 3D packing. |
| Hydrophobic Effect | Entropic driving force in polar solvents. | Promotes aggregation to minimize alkyl chain-solvent contact. |
This table summarizes the principal non-covalent forces responsible for the self-organization of this compound derivatives. sigmaaldrich.comsaskoer.camdpi.com
Stimulus-Responsive Supramolecular Assemblies
A frontier in the study of perylene-based materials is the development of "smart" systems where the supramolecular assembly can be controlled or switched by an external stimulus. nih.gov The dynamic and reversible nature of non-covalent bonds makes them ideally suited for creating such responsive materials. mdpi.com
For hexylated perylene systems, several stimuli could potentially be employed:
Temperature: As seen in the transition between J- and H-aggregates, temperature can be used to reversibly tune the aggregation state and structure. pku.edu.cn
Solvent Polarity: Changing the solvent environment can trigger the assembly or disassembly of nanostructures. pku.edu.cn
Light: While the perylene core itself is photoactive, specific functional groups that undergo photochemical reactions (like azobenzenes) can be incorporated into derivatives. Irradiation with light of a specific wavelength could then induce a change in the molecule's shape, triggering a corresponding change in the supramolecular assembly.
pH: By incorporating acidic or basic functional groups into a derivative of this compound, it is possible to create assemblies that respond to changes in pH. Protonation or deprotonation would alter the electrostatic interactions within the assembly, leading to a structural transformation. mdpi.com
The development of stimulus-responsive this compound assemblies opens up possibilities for applications in sensors, controlled-release systems, and molecular switches, where the material's properties can be modulated on demand. nih.govmdpi.com
Applications of 1 Hexylperylene in Advanced Functional Materials
Integration into Hybrid Organic-Inorganic Material Systems
Perylene (B46583) Derivatives in Perovskite-Based Systems
In the field of photovoltaics, organic-inorganic hybrid perovskite solar cells (PSCs) have shown remarkable progress. aip.org However, challenges related to efficiency losses at interfaces and long-term stability remain. researchgate.netacs.org Perylene derivatives are increasingly being employed as functional interfacial layers to address these issues. rsc.orgacs.org When inserted between the perovskite active layer and the charge transport layers (e.g., SnO₂, PC₆₁BM) or the metal electrode (e.g., Ag), these molecules can significantly improve device performance and longevity. researchgate.netacs.orgfrontiersin.org
The mechanisms behind this enhancement are multifaceted. Perylene diimide (PDI) and perylene monoimide (PMI) derivatives can passivate surface defects on the perovskite film, such as under-coordinated lead (Pb) ions or oxygen vacancies on the surface of metal oxide transport layers. rsc.orgresearchgate.net This passivation reduces non-radiative recombination, a major source of efficiency loss. researchgate.net Furthermore, these organic interlayers can tune the energy level alignment at the interface, creating a more favorable cascade for electron extraction from the perovskite layer and hole blocking, which improves open-circuit voltage (V_OC) and fill factor (FF). researchgate.netaip.orgacs.org Studies have demonstrated that introducing perylene-based interlayers leads to substantial gains in power conversion efficiency (PCE) and operational stability. rsc.orgresearchgate.netacs.org For instance, a copolymer of perylene diimide and dithienothiophene (PPDIDTT) used as an interfacial layer passivated surface traps and improved charge extraction, boosting PCE from 15.3% to 16.5%. rsc.orgresearchgate.net Similarly, modifying the SnO₂/perovskite interface with PMI-phosphonium bromide salts increased the PCE from 19.49% to an impressive 22.85%. researchgate.net
Table 1: Performance Enhancement of Perovskite Solar Cells with Perylene-Derivative Interlayers
Perylene Derivatives in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. rsc.org By using photoactive organic linkers, MOFs can be designed to function as efficient heterogeneous photocatalysts. Perylene diimides are excellent candidates for such linkers due to their strong visible-light absorption and high photochemical activity. rsc.org
When a PDI-based linker is incorporated into a robust MOF structure, such as the UiO-type framework, its inherent photocatalytic capabilities can be significantly enhanced. acs.org The rigid, porous structure of the MOF prevents the aggregation-caused quenching that often limits the efficiency of PDI dyes in the solid state. researchgate.net This framework provides ample active sites and facilitates efficient interaction between the substrate and the catalyst, as well as effective charge transfer. researchgate.net Research has shown that PDI-based MOFs exhibit superior catalytic activity and recyclability compared to the PDI linker alone in various organic transformations, such as the C-3 formylation of indoles and the oxidative coupling of amines. rsc.orgresearchgate.net
Table 2: Photocatalytic Performance of Perylene-Based MOFs vs. Free Ligand
Perylene Derivatives in Quantum Dot and Silica-Based Hybrids
The integration of perylene derivatives with inorganic nanoparticles like quantum dots (QDs) or silica (B1680970) (SiO₂) creates hybrid materials with tunable photophysical properties for applications in sensing, bio-imaging, and optics. researchgate.netresearchgate.net Perylenes exhibit strong fluorescence, but this property is often quenched in the solid state due to the formation of non-emissive aggregates (H-aggregates). researchgate.netscispace.com Dispersing these molecules within an inorganic matrix like silica or attaching them to Polyhedral Oligomeric Silsesquioxane (POSS) cages can prevent this aggregation, preserving or even enhancing solid-state emission. researchgate.netnih.gov
The inorganic component acts as a rigid scaffold that controls the intermolecular distance and orientation of the perylene dyes. scispace.comrsc.org For example, studies on perylene-silica hybrid films and nanoparticles have shown that the organization of perylene molecules within the silica matrix directly influences the absorption and emission spectra. researchgate.netscispace.comrsc.org By controlling the concentration of the perylene-silane precursor relative to the silica precursor, the extent of aggregation can be managed. rsc.org Similarly, dumbbell-shaped POSS-PDI triads demonstrate photophysical properties in the solid state that are greatly influenced by the bulky, insulating POSS cages, which disrupt intermolecular π-π stacking. nih.gov This control over the aggregation state is critical for developing highly luminescent solid-state materials. rsc.org
Table 3: Photophysical Properties of Perylene-Inorganic Hybrid Materials
Functionalization and Derivatization Strategies for Tuned Performance
Peripheral and Core Modification Strategies for 1-Hexylperylene
Functionalization of the perylene (B46583) scaffold, including hexyl-substituted variants, can occur at several distinct positions, primarily classified as the peri (3, 4, 9, 10), ortho (2, 5, 8, 11), and bay (1, 6, 7, 12) regions. mdpi.comnih.gov Each position offers a unique avenue to influence the molecule's properties due to different electron densities and steric environments. nih.govnih.gov
Core modification often involves extending the π-conjugated system through annulative π-extension (APEX) strategies. nih.gov A prominent method for this is the Diels-Alder cycloaddition reaction, which has been successfully applied to the bay regions of perylene derivatives. mdpi.comnih.gov For instance, 3,10-di(n-hexyl)perylene, a closely related derivative, undergoes cycloaddition with various dienophiles. These reactions expand the aromatic core, creating new benzo[ghi]perylene (B138134) derivatives. mdpi.com The reaction with maleic anhydride (B1165640), for example, proceeds in a sealed tube at 140 °C, though it results in a low yield of 16% and produces a product with limited solubility. mdpi.com Similarly, cycloaddition with fumaronitrile (B1194792) yields a mixture of two regioisomers, albeit in very low yields (2% and 5%). mdpi.com More efficient cycloadditions have been reported with acetylenedicarboxylates. mdpi.comsci-hub.se
Another derivatization strategy involves attaching other complex molecules. A notable example is the synthesis of a fullerene derivative containing a hexyl perylene moiety, known as hexyl perylene fullerene (HPF), designed for applications in organic photovoltaics. nih.gov
Table 1: Diels-Alder Cycloaddition Reactions on 3,10-di(n-hexyl)perylene mdpi.com
| Dienophile | Reagents and Conditions | Product(s) | Yield |
| Maleic Anhydride | p-chloranil, CHCl₃, 140 °C (sealed tube), 96 h | Benzo[ghi]perylene derivative | 16% |
| Fumarodinitrile | p-chloranil, CHCl₃, 140 °C (sealed tube), 96 h | Two regioisomers of dicyanobenzo[ghi]perylene derivative | 7% (total) |
| Dimethyl Acetylenedicarboxylate | p-chloranil, 140 °C (sealed tube), 96 h | Dimethyl benzo[ghi]perylene-dicarboxylate derivative | Not specified |
Introduction of Electron-Donating and Electron-Withdrawing Groups
The optoelectronic properties of the perylene core can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov The position of these substituents is critical in determining their effect. Bay-region functionalization is particularly effective for modulating the electronic properties because the bay carbons have a higher electron density in the highest occupied molecular orbital (HOMO). nih.govresearchgate.net
Electron-Donating Groups (EDGs): The introduction of EDGs, such as alkoxy, aryloxy, or amino groups, increases the electron density of the perylene π-system. nih.govnih.gov This generally raises the HOMO energy level, making the molecule easier to oxidize. For example, the functionalization of perylene diimides (PDIs) with a 5-hexyl dithiophene group, which acts as an EDG, has been shown to lower the material's band gap. researchgate.net The presence of EDGs like phenoxy groups on a PDI core makes the molecule less electron-deficient, shifting its reduction potential to more negative values. scispace.comacs.org The introduction of an electron-donating 4-methoxyphenoxy substituent can systematically switch off the fluorescence of the perylene chromophore. scispace.com
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like cyano (-CN), imide, or formyl groups makes the perylene core more electron-deficient. nih.govacs.org This typically lowers both the HOMO and LUMO energy levels. acs.org Halogenation, particularly bromination or chlorination, is a common first step to introduce EWGs or to create reactive sites for further functionalization. nih.gov The introduction of four chlorine atoms at the bay positions makes the PDI core highly electron-deficient, with a first reduction potential at a less negative value (-0.79 V). scispace.comacs.org Attaching strong electron-withdrawing cyano groups to the ortho-positions can significantly lower both the HOMO and LUMO energy levels of the perylene system. acs.org The Diels-Alder reaction with dienophiles like maleic anhydride or fumarodinitrile is also a method to introduce functionalities that have an electron-withdrawing character onto the perylene core. mdpi.com
Covalent Incorporation into Polymer Backbones for Functional Materials
Incorporating the this compound moiety into polymer structures is a key strategy for creating advanced functional materials that combine the unique photophysical properties of perylene with the processability and mechanical characteristics of polymers. This can be achieved by creating polymers with perylene units either as part of the main chain or as pendant groups.
One approach involves synthesizing a bifunctional perylene derivative that can act as a monomer or an initiator for polymerization. For example, a perylene bisimide initiator, N,N'-bis[6-(2-chloropropionamide)hexyl] perylene-3,4,9,10-tetracarboxylic acid bisimide (PBI-Cl), has been used to synthesize thermo-responsive poly(N-isopropylacrylamide) (PNIPAM) via atom transfer radical polymerization (ATRP). nih.gov In this architecture, the perylene unit is centrally located within the polymer chain.
Another strategy involves creating "double cable" polymers where a conjugated polymer backbone, such as polycarbazole, has perylene diimide units attached as pending functional groups. rsc.org In one example, a monomer was created by linking a PDI unit to a 2,7-dibromo-3,6-dimethyl-carbazole unit via a hexyl chain. rsc.org
Perylene derivatives can also be directly incorporated into polyurethane backbones. A hydroxyl-terminated perylene bisimide (Per–OH) was used as a comonomer along with polyethylene (B3416737) glycol (PEG) and hexamethylene diisocyanate (HMDI) to synthesize polyurethanes. acs.org The thermal properties of the resulting polymer were shown to be dependent on the degree of functionalization with the perylene chromophore. acs.org These polymer-integrated systems are being explored for applications such as organic pigment removal and stimuli-responsive materials. nih.govmdpi.com
Impact of Substituent Nature and Position on Molecular Properties
The nature and position of substituents on the perylene core profoundly influence its molecular properties, including solubility, crystal packing, and optoelectronic behavior. The relationship between the molecular structure and its resulting properties is a fundamental concept in designing materials for specific functions. unimore.itrsc.orgwisdomlib.orgcam.ac.ukmdpi.com
The hexyl group itself primarily enhances solubility in common organic solvents, which is crucial for solution-based processing. acs.org However, its placement, along with other functional groups, can lead to more complex effects. For instance, attaching hexyl groups to the imide positions of perylene dianhydride allows for facile chromatographic separation of 1,6 and 1,7 regioisomers formed during synthesis, a separation that is difficult with smaller alkyl groups. acs.org
Substitution at the bay positions (1, 6, 7, 12) causes significant steric hindrance, which forces the planar perylene core to twist. nih.gov This distortion disrupts intermolecular π-π stacking, which can improve solubility but also alters the photophysical properties. Neutral bay substituents can cause a hypsochromic (blue) shift in both the absorption and emission spectra due to this deformation from planarity. acs.org
In contrast, substitutions at the ortho-positions (2, 5, 8, 11) are less effective at tuning the electronic properties as these carbons have a smaller contribution to the frontier molecular orbitals. nih.gov However, combining bay and ortho substitution provides a powerful tool for creating octasubstituted perylenes with finely tuned properties. For example, in 1,6,7,12-tetrabutoxyperylene derivatives, further substitution at the ortho-positions with electron-donating methoxy (B1213986) groups or electron-withdrawing cyano groups significantly alters the HOMO/LUMO energy levels. acs.org EDGs at the ortho-positions raise the HOMO level, while EWGs lower both the HOMO and LUMO levels. acs.org The electronic effect of a substituent at one bay position can also influence the reactivity of other positions; an electron-donating group can deactivate other bay positions toward further nucleophilic substitution. nih.gov
Theoretical and Computational Chemistry Studies of 1 Hexylperylene
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. rsc.orgnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying large organic molecules like 1-hexylperylene. chemrxiv.org DFT calculations are instrumental in determining key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA). These parameters are crucial for predicting the charge injection and transport properties of a material.
The HOMO energy level is related to the ability of a molecule to donate an electron (p-type behavior), while the LUMO energy level relates to its ability to accept an electron (n-type behavior). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org For perylene (B46583) derivatives, functionalization can significantly influence these frontier orbital energies. For instance, the introduction of electron-withdrawing groups tends to lower both HOMO and LUMO levels, enhancing electron injection and transport. rsc.orgworldscientific.com Conversely, electron-donating groups raise these energy levels. The hexyl group is a weakly electron-donating alkyl group, and its effect on the electronic structure of the perylene core is generally modest, primarily influencing solubility and molecular packing.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) | Reference |
|---|---|---|---|---|---|---|---|
| Perylene | B3LYP/6-31G | -5.33 | -2.27 | 3.06 | - | - | aip.org |
| Perylene | M06-2X/6-31G | -6.26 | -1.39 | 4.87 | - | - | aip.org |
| Perylene Diimide (PDI) | - | -6.41 | -3.86 | 2.55 | 6.61 | 3.71 | worldscientific.com |
| Difluorinated-PDI (DF-PDI) | - | -6.65 | -4.22 | 2.43 | 6.83 | 4.09 | worldscientific.com |
| Tetrafluorinated-PDI (TF-PDI) | - | -6.93 | -4.62 | 2.31 | 7.10 | 4.49 | worldscientific.com |
This table is interactive. Click on the headers to sort the data.
Ab Initio Quantum Chemical Calculations for Photophysical Properties
Ab initio quantum chemical methods, which solve the electronic Schrödinger equation from first principles without empirical parameters, are employed to predict the photophysical properties of molecules. arxiv.org For excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method. researchgate.netcp2k.org These calculations can predict absorption and emission spectra, fluorescence lifetimes, and quantum yields, which are critical for applications in OLEDs and fluorescent probes. nih.govdiva-portal.org
The photophysical properties of perylene derivatives are characterized by strong absorption in the visible region and high fluorescence quantum yields. ekb.eg The absorption and emission spectra typically show well-resolved vibronic structures. nih.gov TD-DFT calculations have been successfully used to reproduce the experimental absorption and emission spectra of the perylene core and its derivatives. researchgate.netresearchgate.net The choice of functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. researchgate.net For instance, studies on the perylene molecule have shown that hybrid functionals often provide a good balance for predicting both excitation and emission energies. researchgate.net
The introduction of a hexyl group at the 1-position of perylene is expected to cause a slight red-shift in the absorption and emission spectra compared to the unsubstituted perylene, due to the weak electron-donating nature of the alkyl group. The fluorescence lifetime of perylene derivatives can be influenced by aggregation. In solution, the formation of aggregates can lead to fluorescence quenching or changes in the decay kinetics. rsc.org Computational studies can help to understand these phenomena by modeling the excited states of monomeric and aggregated species. rsc.org
| Method | Absorption λmax (nm) | Emission λmax (nm) | Radiative Lifetime τ (ns) | Reference |
|---|---|---|---|---|
| TD-M06/6-31+G(d,p) | 400.3 | 422.3 | 7.71 | researchgate.net |
| TD-M06-2X/6-31+G(d,p) | 386.1 | 403.9 | 6.10 | researchgate.net |
| TD-CAM-B3LYP/6-31+G(d,p) | 388.9 | 408.0 | 6.46 | researchgate.net |
| Experimental | 434.0 | 445.0 | 5.30 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations for Self-Assembly and Aggregation Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their self-assembly and aggregation in different environments. grafiati.com For perylene derivatives, the strong π-π stacking interactions between the aromatic cores often lead to the formation of ordered aggregates in solution and in the solid state. researchgate.net The hexyl substituent in this compound enhances its solubility in organic solvents but also influences its aggregation behavior due to van der Waals interactions and steric effects. mdpi.com
MD simulations can provide detailed insights into the structure and stability of these aggregates. rsc.orgsci-hub.se These simulations can model the process of self-assembly from randomly distributed molecules to ordered stacks, revealing the preferred packing arrangements, such as H- or J-aggregates. worktribe.com The solvent environment plays a crucial role in the aggregation process, and MD simulations can explicitly account for solvent effects. chemrxiv.orgsci-hub.se For example, simulations of perylene diimide derivatives have shown that the aggregation propensity can be tuned by changing the solvent composition. sci-hub.se
Prediction of Excitonic Coupling and Charge Transport Mechanisms
The performance of organic electronic devices is fundamentally linked to the efficiency of charge transport and the behavior of excitons (electron-hole pairs) within the material. Computational methods are essential for predicting these properties and establishing structure-property relationships. nih.gov
Excitonic Coupling: In molecular aggregates, the excited states of individual molecules can interact, leading to the formation of delocalized excitons. The strength of this interaction is known as the excitonic coupling. jku.at The nature of the excitonic coupling (e.g., H-aggregation or J-aggregation) determines the photophysical properties of the aggregate. nih.gov Theoretical calculations, often based on TD-DFT or higher-level ab initio methods, can quantify the excitonic coupling between adjacent molecules. scm.com The magnitude and sign of the excitonic coupling are highly sensitive to the relative orientation and distance between the chromophores. For this compound, the packing in the solid state, influenced by the hexyl chains, will dictate the excitonic interactions.
| Compound | Reorganization Energy (electron, meV) | Reorganization Energy (hole, meV) | Max. Electron Mobility (cm2V-1s-1) | Max. Hole Mobility (cm2V-1s-1) | Reference |
|---|---|---|---|---|---|
| PDI | 206 | 222 | - | - | worldscientific.com |
| DF-PDI | 174 | 277 | 0.33 | 0.0008 | worldscientific.com |
| TF-PDI | 147 | 330 | - | - | worldscientific.com |
| Cyano-substituted PDI | - | - | 16.96 | - | shuaigroup.net |
This table is interactive. Click on the headers to sort the data.
Computational Design of Novel this compound-Based Materials
Computational chemistry provides a powerful platform for the in silico design of new materials with tailored properties, accelerating the discovery process and reducing experimental costs. chemrxiv.org By systematically modifying the molecular structure of this compound and calculating the resulting electronic, photophysical, and charge transport properties, it is possible to identify promising candidates for specific applications.
For example, to design improved n-type materials, one could computationally explore the effect of attaching various electron-withdrawing groups to the perylene core of this compound. DFT and TD-DFT calculations would predict how these modifications affect the LUMO energy, electron affinity, reorganization energy, and electron mobility. rsc.org Similarly, to tune the emission color for OLED applications, different substituents could be computationally screened for their effect on the HOMO-LUMO gap and the emission wavelength. mdpi.com
Molecular dynamics simulations can complement these quantum chemical calculations by predicting how the designed molecules will self-assemble. rsc.org This is crucial because the solid-state packing ultimately determines the bulk properties of the material. A successful computational design strategy involves an iterative loop of designing new molecular structures, predicting their properties using a hierarchy of computational methods, and then feeding this information back to refine the design. chemrxiv.org This approach has been successfully applied to various classes of organic materials, and it holds great promise for the development of novel functional materials based on the this compound scaffold. acs.org
Future Research Directions and Emerging Paradigms for 1 Hexylperylene
Exploration of Novel Synthetic Routes for Scalable Production
While laboratory-scale synthesis of 1-hexylperylene is established, the development of scalable and cost-effective production methods is crucial for its commercial viability. Current methods often involve multi-step processes that may not be suitable for large-scale manufacturing.
Future research will likely focus on:
Developing Novel Synthetic Strategies: The exploration of new synthetic methodologies is a continuous and evolving endeavor. iiserpune.ac.inle.ac.uk This includes designing more efficient reaction pathways and utilizing novel catalysts to improve yield and reduce byproducts. youtube.comacsgcipr.orgscribd.com
Process Optimization: Research into optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can lead to more efficient and scalable synthetic protocols. youtube.com
One established method for the synthesis of related compounds involves the alkylation of perylene (B46583) with n-hexyllithium (B1586676), followed by a Scholl reaction to couple perylene units. gu.seacs.orgchalmers.seresearchgate.net This bay-functionalization strategy has been shown to increase the solubility of the resulting compounds. gu.seacs.orgchalmers.seresearchgate.net
Development of Advanced Device Architectures Utilizing this compound
The application of this compound and its derivatives in organic electronics is a rapidly growing field. mdpi.comnih.govmdpi.comumich.eduucm.es Future research will focus on designing and fabricating advanced device architectures to fully exploit the material's properties.
Key areas of development include:
Organic Field-Effect Transistors (OFETs): Perylene derivatives are promising candidates for the active semiconducting layer in OFETs. mdpi.comresearchgate.net Research will aim to improve device performance by optimizing film morphology, electrode interfaces, and device geometry.
Organic Solar Cells (OSCs): The broad absorption spectrum and charge transport properties of perylene-based materials make them suitable for use in OSCs. mdpi.comresearchgate.net Future work will involve creating novel donor-acceptor blends and device structures to enhance power conversion efficiencies.
Organic Light-Emitting Diodes (OLEDs): Functionalized perylene molecules can act as efficient emitters in OLEDs. mdpi.commdpi.comacs.org Research will focus on tuning the emission color and improving the quantum efficiency and operational stability of these devices.
Investigation of Multi-Stimuli Responsive Systems
Materials that can respond to multiple external stimuli are highly sought after for applications in smart systems and sensors. rsc.orgmdpi.commdpi.comsnv63.runih.govrsc.org this compound and its derivatives can be incorporated into systems that exhibit responsiveness to various triggers.
Future research directions include:
Photo-responsive Systems: The inherent photoactivity of the perylene core can be harnessed to create materials that change their properties upon light irradiation. rsc.org This could involve photo-induced changes in conformation, aggregation state, or electronic properties.
Mechano-responsive Systems: Incorporating perylene derivatives into polymeric matrices can lead to materials that exhibit changes in their optical or electronic properties in response to mechanical stress or strain. researchgate.net
Chemo-responsive Systems: By functionalizing the perylene core with specific recognition units, it is possible to create sensors that respond to the presence of certain chemical species.
Integration into Biocompatible and Sustainable Electronic Platforms
The development of biocompatible and sustainable electronics is a critical step towards next-generation medical devices and environmentally friendly technologies. biotech-spain.comeurotech-universities.eunumberanalytics.comimapsource.orgengineering.org.cnugent.be
Emerging paradigms in this area include:
Biocompatible Electronics: Perylene derivatives can be integrated into biocompatible polymers to create electronic devices suitable for in-vivo applications, such as biosensors and implantable electronics. biotech-spain.comnumberanalytics.comimapsource.orgugent.be Ensuring the long-term stability and non-toxicity of these materials within a biological environment is a key research focus. numberanalytics.com
Sustainable Materials: The use of sustainable and biodegradable materials in electronic devices is gaining importance. biotech-spain.comeurotech-universities.eu Research will explore the use of bio-derived starting materials and the design of recyclable or degradable perylene-based electronic components.
Advanced Characterization Techniques for In-Situ Monitoring of Dynamics
To fully understand and optimize the performance of this compound-based materials and devices, it is essential to study their dynamic behavior under operational conditions. Advanced in-situ characterization techniques provide real-time insights into structural and electronic changes. thiot-ingenierie.comuio.nonih.govnih.govmdpi.comgatech.edudissertation.com
Key techniques and future directions include:
In-Situ Spectroscopy: Techniques like in-situ photoluminescence and absorption spectroscopy can monitor changes in the electronic structure and excited-state dynamics of this compound films during device operation or in response to external stimuli. researchgate.net
In-Situ X-ray Scattering: Grazing-incidence wide-angle X-ray scattering (GIWAXS) can be used to probe the real-time evolution of the thin-film microstructure and molecular packing during processes like film deposition or thermal annealing. gatech.edu
In-Situ Microscopy: Techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide real-time visualization of morphological changes on the nanoscale.
By pursuing these future research directions, the scientific community can continue to expand the fundamental understanding and practical applications of this compound, paving the way for new and innovative technologies.
Q & A
Q. What are the established synthetic routes for 1-Hexylperylene, and how can experimental reproducibility be ensured?
this compound is synthesized via alkylation of perylene using n-hexyllithium in THF at low temperatures (-30°C), followed by Scholl oxidation with DDQ and CF3SO3H to form extended π-conjugated systems . To ensure reproducibility:
- Purification : Use column chromatography with silica gel and hexane/DCM gradients to isolate intermediates.
- Characterization : Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δH 0.8–2.5 ppm for hexyl chains) and HPLC with UV-Vis detection (λmax ~450 nm for perylene core) .
- Documentation : Report reaction conditions (temperature, stoichiometry, solvent ratios) in the main text; supplementary materials should include raw spectral data and chromatograms .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
- UV-Vis/FL Spectroscopy : Monitor electronic transitions (e.g., aggregation-induced shifts in λmax) and quantum yields in solvents like THF or toluene .
- Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight (e.g., C32H34 for this compound).
- HPLC : Employ reverse-phase C18 columns with methanol/water gradients to detect impurities (<2% area threshold) .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (>250°C) and phase transitions .
Q. How can researchers address discrepancies in reported solubility and stability data for this compound?
- Controlled Solubility Testing : Use standardized solvents (e.g., toluene, DCM) under inert atmospheres to prevent oxidation. Report concentration ranges (e.g., 0.1–10 mM) and sonication times .
- Stability Protocols : Conduct accelerated aging studies (e.g., 70°C/75% RH for 7 days) with UV-Vis monitoring. Compare results against literature using Bland-Altman plots to identify systematic biases .
Advanced Research Questions
Q. What strategies are effective for analyzing energy transfer mechanisms in this compound-based donor-acceptor systems?
- Time-Resolved Spectroscopy : Use femtosecond transient absorption (fs-TA) to track exciton migration dynamics (τ ~1–100 ps). Pair with TCSPC (time-correlated single-photon counting) for lifetime mapping .
- Theoretical Modeling : Apply DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals and electron density differences. Compare simulated vs. experimental λmax values to validate models .
- Contradiction Resolution : If experimental lifetimes conflict with calculations (e.g., τcalc > τexp), re-examine solvent polarity effects or aggregation states via DLS (dynamic light scattering) .
Q. How can researchers optimize the design of this compound-containing optoelectronic devices while mitigating batch-to-batch variability?
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., annealing temperature, solvent additives). Prioritize factors via Pareto charts .
- Batch Analysis : Implement QC/QA protocols:
- Data Normalization : Report device efficiencies (e.g., PCE for solar cells) relative to internal controls (e.g., Spiro-OMeTAD reference) to reduce inter-lab variability .
Q. What advanced computational tools are recommended for predicting the photophysical properties of this compound derivatives?
- TD-DFT : Calculate excited-state energies with CAM-B3LYP or ωB97XD functionals to account for charge-transfer states.
- MD Simulations : Use GROMACS or AMBER to model solvent interactions and self-assembly kinetics (e.g., π-stacking distances ~3.4 Å) .
- Machine Learning : Train models on existing datasets (e.g., absorption maxima vs. substituent electronegativity) to predict untested derivatives .
Methodological Guidelines for Data Reporting
- Supplementary Materials : Include raw NMR/FID files, HPLC chromatograms, and crystallographic data (CIF files) to enable replication .
- Error Analysis : Report uncertainties using ±SD for triplicate measurements. For contradictory data, apply Grubbs’ test to identify outliers .
- Ethical Reporting : Disclose any modifications to published protocols (e.g., altered stoichiometry in Scholl reactions) and cite prior work comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
